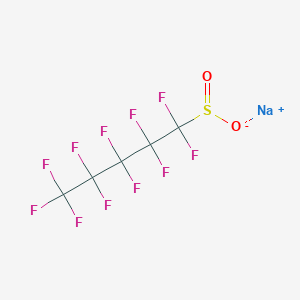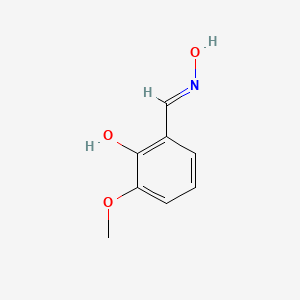
6'-Desmethyl-6'-methylhydroxy etoricoxib N1'-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’-Desmethyl-6’-methylhydroxy etoricoxib N1’-oxide is a derivative of etoricoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. This compound is primarily used in research related to pain and inflammation due to its structural similarity to etoricoxib, which is known for its anti-inflammatory and analgesic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Desmethyl-6’-methylhydroxy etoricoxib N1’-oxide typically involves the following steps:
Starting Material: The synthesis begins with etoricoxib as the starting material.
Demethylation: The first step involves the demethylation of etoricoxib to produce 6’-Desmethyl etoricoxib.
Methylation: The next step is the methylation of the hydroxyl group to form 6’-methylhydroxy etoricoxib.
Oxidation: Finally, the N1 position is oxidized to form 6’-Desmethyl-6’-methylhydroxy etoricoxib N1’-oxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yield and purity, often involving the use of advanced catalytic systems and controlled environments to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
6’-Desmethyl-6’-methylhydroxy etoricoxib N1’-oxide undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation reactions, particularly at the hydroxyl and N1’-oxide positions.
Reduction: Reduction reactions can convert the N1’-oxide back to its original amine form.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine and chlorine are often employed in substitution reactions.
Major Products
Oxidation: Further oxidation can lead to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction typically yields the original amine compound.
Substitution: Substitution reactions can produce various halogenated derivatives.
Aplicaciones Científicas De Investigación
6’-Desmethyl-6’-methylhydroxy etoricoxib N1’-oxide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of COX-2 inhibitors.
Biology: Employed in biological assays to study the effects of COX-2 inhibition on cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory conditions and pain management.
Mecanismo De Acción
The mechanism of action of 6’-Desmethyl-6’-methylhydroxy etoricoxib N1’-oxide involves the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. By inhibiting COX-2, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain. This inhibition leads to decreased inflammation and pain relief. The molecular targets include the COX-2 enzyme and the pathways involved in prostaglandin synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Etoricoxib: The parent compound, known for its COX-2 inhibitory activity.
Celecoxib: Another selective COX-2 inhibitor with similar anti-inflammatory properties.
Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to safety concerns.
Uniqueness
6’-Desmethyl-6’-methylhydroxy etoricoxib N1’-oxide is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other COX-2 inhibitors. These modifications can potentially lead to differences in efficacy, safety, and metabolic stability .
Propiedades
IUPAC Name |
[5-[5-chloro-3-(4-methylsulfonylphenyl)pyridin-2-yl]-1-oxidopyridin-1-ium-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4S/c1-26(24,25)16-6-3-12(4-7-16)17-8-14(19)9-20-18(17)13-2-5-15(11-22)21(23)10-13/h2-10,22H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTJTMIIIMAQMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(N=CC(=C2)Cl)C3=C[N+](=C(C=C3)CO)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
570394-08-0 |
Source


|
| Record name | 6'-Methylhydroxy etoricoxib N1'-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0570394080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6'-METHYLHYDROXY ETORICOXIB N1'-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2QB9XID3W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,6-Dichlorophenyl)-2,3-dihydro-3-hydroxypyrrolo[3,4-c]pyridin-1-one](/img/structure/B1145741.png)

